5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide

NNMT inhibition Nicotinamide analog Enzyme kinetics

5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide is a differentiated NNMT inhibitor scaffold (Ki=650 nM) featuring a unique furan-2-yl-methoxyethyl side chain and a 5-bromo handle for late-stage diversification. Ideal for medicinal chemistry teams exploring SAR beyond simple 5-substituted nicotinamides. The well-characterized potency shift (IC50=6.4 µM in turnover assays) serves as a benchmark for HTS assay validation. Bulk and custom synthesis inquiries welcome—ensure you are working with the validated chemotype, not a generic analog. Request a quote for competitive pricing and guaranteed purity.

Molecular Formula C13H13BrN2O3
Molecular Weight 325.162
CAS No. 1795088-36-6
Cat. No. B2469568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide
CAS1795088-36-6
Molecular FormulaC13H13BrN2O3
Molecular Weight325.162
Structural Identifiers
SMILESCOC(CNC(=O)C1=CC(=CN=C1)Br)C2=CC=CO2
InChIInChI=1S/C13H13BrN2O3/c1-18-12(11-3-2-4-19-11)8-16-13(17)9-5-10(14)7-15-6-9/h2-7,12H,8H2,1H3,(H,16,17)
InChIKeyISCPAFIYDMIUTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide (CAS 1795088-36-6): Chemical Identity and Comparator Set Definition for Procurement Evaluation


5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide is a synthetic small-molecule nicotinamide derivative (C₁₃H₁₃BrN₂O₃, MW 325.16 g/mol) featuring a 5-bromo substituent on the pyridine ring and a furan-2-yl-methoxyethyl amide side chain. This compound is primarily investigated as a potential inhibitor of Nicotinamide N-Methyltransferase (NNMT) [1]. Its structural architecture differentiates it from simpler 5-bromonicotinamide analogs and from 5-unsubstituted furanyl nicotinamides, justifying a dedicated comparative evaluation against the closest chemotype neighbors rather than generic class-level substitution.

Why Generic 5-Bromonicotinamide or Unsubstituted Furanyl Nicotinamide Analogs Cannot Replace 5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide in NNMT-Focused Research


The combination of a 5-bromo-pyridine core with a chiral 2-(furan-2-yl)-2-methoxyethyl side chain creates a distinct pharmacophoric profile not recapitulated by simpler 5-bromonicotinamides (e.g., 5-bromo-N-methylnicotinamide) or by 5-unsubstituted furanyl nicotinamides [1]. NNMT inhibition potency and selectivity are exquisitely sensitive to the N-alkyl substituent and the halogen substitution pattern; small structural perturbations can shift IC₅₀ values by orders of magnitude or alter the inhibition mechanism [2]. Consequently, substituting a close analog without side-by-side validation risks misinterpretation of structure-activity relationships (SAR) and batch-to-batch reproducibility in enzymatic assays. The quantitative differential evidence presented below establishes the specific procurement rationale for this compound over the most relevant comparator set.

Head-to-Head and Cross-Study Quantitative Differentiation of 5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide


NNMT Inhibitory Potency: 12.7-Fold Weaker Than a Leading Bisubstrate Analog, but a Defined Chemical Starting Point

In a fluorescence polarization-based competition assay against full-length recombinant human NNMT, 5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide exhibits a Ki of 650 nM [1]. This is 12.7-fold less potent than the advanced bisubstrate NNMT inhibitor NS1 (Ki = ~500 pM, class-level inference, comparator data derived from a published chemotype with a fundamentally different mechanism) [2]. However, the target compound's potency is within the same logarithmic range as the first-generation NNMT probe JBSNF-000088 (6-methoxynicotinamide, IC₅₀ = 1.8–5.0 µM; note: Ki vs IC₅₀ cross-study comparison, interpreted with caution) [3], positioning it as a synthetically tractable, moderately potent starting scaffold for medicinal chemistry optimization of the N-alkyl furanyl subsite.

NNMT inhibition Nicotinamide analog Enzyme kinetics

Alternative Activity Readout in NNMT Inhibition: High-Micromolar IC₅₀ Suggests Substrate-Competitive Weakness

In an orthogonal NNMT inhibition assay employing a different substrate format (nicotinamide as substrate, preincubation for 30 minutes, recombinant human NNMT), the target compound produced an IC₅₀ of 6,400 nM (6.4 µM) [1]. This represents an approximately 10-fold rightward shift compared to its Ki value derived from the competition assay, a phenomenon consistent with a substrate-competitive (or partially competitive) inhibition mechanism where elevated substrate concentrations attenuate apparent inhibitor potency. Reference pan-NNMT inhibitors from the literature typically exhibit IC₅₀-to-Ki ratios closer to 2–5 under analogous conditions (class-level inference, explicit comparator ratio data unavailable for this scaffold) [2]. This discrepancy highlights that the target compound's apparent potency is highly assay-condition-dependent, a critical consideration for experimental design.

NNMT enzymatic assay Substrate competition Inhibitor mechanism

Physicochemical Differentiation from 5-Halogeno Nicotinic Acid Series: Antimicrobial Activity Trend Inversion

Class-level SAR for 5-halogeno nicotinic acids demonstrates a clear antibacterial potency rank order of 5-fluoronicotinic acid > 5-chloronicotinic acid > 5-bromonicotinic acid against multiple bacterial species [1]. However, the target compound incorporates the 5-bromo substituent into a more complex N-alkylamide scaffold, where the bromine atom may serve dual roles: enhancing lipophilicity (calculated logP) for membrane penetration and providing a synthetic handle (Suzuki coupling site) for late-stage diversification. The antibacterial activity trend established for the simple 5-halogeno nicotinic acids cannot be linearly extrapolated to this compound class; the appended furan-2-yl-methoxyethyl side chain introduces binding determinants that may invert or override the halogen-dependent potency series. Direct antibacterial MIC data for the target compound against Gram-positive and Gram-negative panels remain absent from public repositories as of the evidence cutoff date.

Antibacterial SAR Halogen substitution Nicotinamide analog

Application Scenarios for 5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Expansion of NNMT Inhibitors at the N-Alkyl Furanyl Subsite

The compound serves as a moderately potent (Ki = 650 nM) NNMT inhibitor scaffold with a unique furan-2-yl-methoxyethyl motif [1]. Procurement is indicated for medicinal chemistry teams seeking to diversify beyond 5-unsubstituted or simple 5-alkyl nicotinamide analogs. The 5-bromo position provides a synthetic handle for cross-coupling diversification, enabling systematic exploration of the NNMT N-alkyl binding pocket. The compound's substrate-competitive behavior (IC₅₀ shift to 6.4 µM in turnover assays [1]) makes it a useful template for designing inhibitors that compete at the nicotinamide binding site, distinct from allosteric or SAM-site inhibitors.

Assay Development and Validation of NNMT Biochemical Screens

With a well-documented dual readout (Ki = 650 nM in competition assay, IC₅₀ = 6.4 µM in substrate turnover assay [1]), the compound is suitable as a validation tool for NNMT assay developers calibrating the impact of substrate concentration, preincubation time, and detection format (fluorescence polarization vs. LC-MS/MS) on observed inhibitor potency. The approximately 10-fold potency shift serves as a benchmark for flagging assay conditions that over- or under-estimate inhibitor activity, directly informing HTS protocol optimization.

Synthetic Chemistry Building Block for 5-Aryl/Aryloxy Nicotinamide Libraries

The 5-bromo substitution is strategically positioned for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to generate diverse 5-aryl, 5-alkenyl, or 5-aminated nicotinamide libraries while preserving the furan-2-yl-methoxyethyl side chain constant [1]. This combinatorial approach is documented across multiple nicotinamide chemotype patents (e.g., IRAK-4 inhibitor patents) [2], supporting the compound's role as a versatile late-stage diversification intermediate.

Quote Request

Request a Quote for 5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.